molecular formula C21H25N5O4S B10831010 4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide

4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide

Cat. No.: B10831010
M. Wt: 446.5 g/mol
InChI Key: AKQOBHZKBDHWQI-BZEFIUHZSA-N
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Description

Compound 5g, identified by the PubMed ID 36385925, is a synthetic organic molecule known for its role as an orally bioactive inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has been deuterated to improve its pharmacokinetic profile, making it a promising candidate in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 5g involves a multi-step process starting from commercially available reagentsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of compound 5g can be scaled up using batch or continuous flow reactors. The use of deuterated reagents and solvents is crucial to achieve the desired pharmacokinetic properties. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Compound 5g undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Compound 5g has a wide range of scientific research applications:

Mechanism of Action

Compound 5g exerts its effects by selectively inhibiting cyclin-dependent kinase 2 (CDK2). The inhibition occurs through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The deuteration of the compound enhances its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 5g stands out due to its deuterated structure, which significantly improves its pharmacokinetic profile compared to non-deuterated analogs. This modification enhances the compound’s metabolic stability, making it a more effective and reliable therapeutic agent .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide

InChI

InChI=1S/C21H25N5O4S/c1-22-31(29,30)16-7-5-13(6-8-16)24-20-23-12-17-18(25-20)26(19(28)21(17)9-10-21)14-3-2-4-15(27)11-14/h5-8,12,14-15,22,27H,2-4,9-11H2,1H3,(H,23,24,25)/t14-,15-/m1/s1/i1D3

InChI Key

AKQOBHZKBDHWQI-BZEFIUHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)[C@@H]5CCC[C@H](C5)O

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)C5CCCC(C5)O

Origin of Product

United States

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